molecular formula C17H16Cl2O B3025115 2',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenone CAS No. 898753-98-5

2',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenone

Cat. No. B3025115
CAS RN: 898753-98-5
M. Wt: 307.2 g/mol
InChI Key: MXBWZQAFNIOSNA-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-3-(2,5-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16Cl2O . It has a molecular weight of 307.21 . The IUPAC name for this compound is 1-(2,4-dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one .


Molecular Structure Analysis

The InChI code for 2’,4’-Dichloro-3-(2,5-dimethylphenyl)propiophenone is 1S/C17H16Cl2O/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The boiling point of 2’,4’-Dichloro-3-(2,5-dimethylphenyl)propiophenone is 429.8ºC at 760 mmHg . It has a flash point of 181.4ºC . The density of this compound is 1.206g/cm³ .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Facile Synthesis and Applications : The compound has been used in the synthesis of various chemical structures. For instance, T. Chou and Chung‐Ying Tsai (1991) demonstrated the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor for 2,3-dihydro-2,3-dimethylenethiophene, indicating its utility in creating stable precursors for complex organic structures (Chou & Tsai, 1991).

  • Chlorination Reactions : The chlorination reactions of similar compounds like 2-chloro-4,6-dimethylphenol have been studied, showing potential applications in producing various chlorocyclohexa-dienones, which are critical in organic synthesis (Gordon et al., 1994).

  • Complex Formation with Metals : The compound's derivatives have been used to form complex structures with metals. A. Lehtonen and R. Sillanpää (2004) synthesized oxotungsten complexes with phenolic ligand precursors, indicating its role in creating metal-organic frameworks (Lehtonen & Sillanpää, 2004).

  • Copolymer Synthesis : In polymer science, derivatives of this compound have been used in the synthesis of copolymers. For example, Katherine Kim et al. (1999) explored the use of ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates in copolymerization with styrene, showing its application in designing novel polymers (Kim et al., 1999).

  • Adduct Formation and Crystallography : The compound has been utilized in crystallography studies. N. Bappalige et al. (2009) reported on the structure of a related compound, 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, highlighting its significance in studying molecular interactions and structures (Bappalige et al., 2009).

  • Environmental Analysis : It has been used in environmental chemistry for the analysis of phenolic compounds in water and soil, as demonstrated by M. Castillo et al. (1997) and M. Alonso et al. (1998) in their studies on the determination of phenolic compounds in various samples (Castillo et al., 1997) (Alonso et al., 1998).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBWZQAFNIOSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644756
Record name 1-(2,4-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one

CAS RN

898753-98-5
Record name 1-(2,4-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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